molecular formula C10H15ClN2O2S B13502964 N-(1,2,3,4-Tetrahydro-6-isoquinolyl)methanesulfonamide Hydrochloride

N-(1,2,3,4-Tetrahydro-6-isoquinolyl)methanesulfonamide Hydrochloride

Cat. No.: B13502964
M. Wt: 262.76 g/mol
InChI Key: FLIIZFAGXZCMFU-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features but different functional groups.

    N-methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted analog with unique properties.

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride is unique due to its specific sulfonamide functional group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11-12H,4-5,7H2,1H3;1H

InChI Key

FLIIZFAGXZCMFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CNCC2)C=C1.Cl

Origin of Product

United States

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